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Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of a Trifunctional Scaffold

An In-depth Technical Guide to 3-Bromo-5-(prop-2-yn-1-yloxy)aniline: A Trifunctional Building Block for Modern Drug Discovery In the landscape of modern medicinal chemistry and materials science, the design of molecular...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-5-(prop-2-yn-1-yloxy)aniline: A Trifunctional Building Block for Modern Drug Discovery

In the landscape of modern medicinal chemistry and materials science, the design of molecular building blocks with multiple, orthogonally reactive functional groups is of paramount importance. These "scaffolds" serve as versatile platforms for constructing complex molecular architectures through sequential and controlled chemical transformations. 3-Bromo-5-(prop-2-yn-1-yloxy)aniline emerges as a molecule of significant interest, embodying this principle of multifunctional utility. Its structure uniquely combines three key functional groups on a single aniline core: an aryl bromide, a terminal alkyne, and a primary aromatic amine.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the structure, properties, synthesis, and strategic applications of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline. We will explore the distinct reactivity of each functional group, propose a robust synthetic protocol, and detail the expected analytical signature for its characterization, establishing this compound as a powerful tool for innovation. Aniline derivatives, in general, are foundational in the synthesis of a wide array of drugs and bioactive compounds[1][2]. The specific combination of functionalities in this molecule opens avenues for its application in combinatorial chemistry, fragment-based drug design, and the synthesis of novel chemical probes and materials.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. While comprehensive experimental data for this specific molecule is not extensively published, we can consolidate its known identifiers and predict its properties based on its structural components.

Chemical Structure and Identifiers

The core structure consists of an aniline ring substituted at the 3- and 5-positions with a bromine atom and a propargyloxy group, respectively.

G mol 3-Bromo-5-(prop-2-yn-1-yloxy)aniline aniline Aniline (-NH₂) mol->aniline Site 1 bromide Aryl Bromide (-Br) mol->bromide Site 2 alkyne Alkyne (-C≡CH) mol->alkyne Site 3 amide Amide Coupling (e.g., with R-COCl) aniline->amide diazotization Diazotization (e.g., Sandmeyer Rxn) aniline->diazotization cross_coupling Cross-Coupling (e.g., Suzuki, Sonogashira) bromide->cross_coupling click_chem Click Chemistry (e.g., CuAAC with Azides) alkyne->click_chem

Caption: Orthogonal reactivity sites of the target molecule.

  • The Aniline Group (-NH₂): As a primary aromatic amine, this group is a versatile nucleophile. It readily participates in amide bond formation with activated carboxylic acids, isocyanates, and sulfonyl chlorides. Furthermore, it can be diazotized and subsequently replaced in Sandmeyer-type reactions, offering a pathway to introduce a wide variety of other substituents.

  • The Aryl Bromide (-Br): The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds through well-established methodologies like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This site is crucial for linking the aniline core to other aromatic or aliphatic fragments. Bromoaniline derivatives are common precursors in the synthesis of more complex molecules. [3][4]

  • The Propargyl Group (-O-CH₂-C≡CH): The terminal alkyne is arguably one of the most powerful functional groups in modern chemistry. It is the key component for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction is exceptionally efficient, specific, and biocompatible, making it the gold standard for conjugating molecules in complex biological environments, attaching probes to biomolecules, or linking molecular fragments in drug discovery.

A Practical Approach: Synthesis Protocol

While multiple synthetic routes could be envisioned, a highly efficient and logical approach involves the etherification of a commercially available, appropriately substituted phenol. The following protocol is based on established chemical principles, such as the Williamson ether synthesis, and is designed to be a self-validating system.

Retrosynthetic Analysis and Strategy

The key disconnection is at the ether linkage. This retrosynthetic step points to 3-amino-5-bromophenol and a propargyl halide (e.g., propargyl bromide) as the immediate precursors. This strategy is advantageous as it installs the sensitive alkyne group in the final step, minimizing potential side reactions. 3-amino-5-bromophenol is a readily available starting material.

Detailed Experimental Protocol: Synthesis of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline

Reaction Scheme: 3-Amino-5-bromophenol + Propargyl Bromide → 3-Bromo-5-(prop-2-yn-1-yloxy)aniline

Materials & Reagents:

  • 3-Amino-5-bromophenol

  • Propargyl bromide (80% solution in toluene is common)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-5-bromophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone or DMF to dissolve the starting material (approx. 10-15 mL per gram of phenol). Add finely powdered anhydrous potassium carbonate (2.0-2.5 eq).

    • Expert Insight: Potassium carbonate is a suitable base for this Williamson ether synthesis. It is strong enough to deprotonate the phenolic hydroxyl group but not the aniline nitrogen, ensuring regioselective alkylation at the oxygen atom. Using a fine powder increases the surface area and reaction rate.

  • Alkylation: Stir the suspension vigorously for 15-20 minutes. Slowly add propargyl bromide (1.1-1.2 eq) dropwise via syringe.

  • Reaction Progress: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Aqueous Workup: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally, brine.

    • Trustworthiness: This washing sequence is critical. The water wash removes residual DMF and inorganic salts. The bicarbonate wash removes any unreacted acidic phenol starting material. The brine wash aids in breaking emulsions and removing residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure 3-Bromo-5-(prop-2-yn-1-yloxy)aniline.

Anticipated Spectroscopic Signature

Confirmation of the final structure is achieved through standard spectroscopic methods. The following tables outline the expected data, which serve as a benchmark for characterization. This approach is similar to that used for characterizing related halogenated aromatic ethers.[5]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.8 - 7.0m2HAr-H Aromatic protons on the aniline ring.
~6.6 - 6.7t1HAr-H Aromatic proton on the aniline ring.
~4.65d2H-O-CH₂ -C≡CHMethylene protons adjacent to the ether oxygen, coupled to the alkyne proton.
~3.80br s2H-NH₂ Broad singlet for the amine protons; chemical shift can vary.
~2.50t1H-C≡CH Terminal alkyne proton, coupled to the methylene protons.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~159C -O (Aromatic)
~148C -NH₂ (Aromatic)
~123C -Br (Aromatic)
~110-118Ar-C H
~105Ar-C H
~78-C ≡CH
~76-C≡C H
~56-O-CH₂ -

Table 3: Key IR Spectroscopy Peaks

Wavenumber (cm⁻¹)IntensityAssignment
~3450-3300Medium-StrongN-H stretch (asymmetric & symmetric)
~3300Strong, Sharp≡C-H stretch (terminal alkyne)
~2120Weak-Medium, SharpC≡C stretch
~1600, 1480StrongC=C aromatic ring stretch
~1250-1200StrongAryl-O-C stretch (asymmetric)
~850-750StrongC-H out-of-plane bend (aromatic substitution pattern)
~600-500MediumC-Br stretch

Safety, Handling, and Storage

Hazard Assessment
  • Toxicity: Substituted anilines are often classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7][8][9] Handle with appropriate personal protective equipment (PPE).

  • Irritation: The compound is expected to cause skin and serious eye irritation.[6][7]

  • Target Organs: May cause respiratory irritation.[7]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][10]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[7][11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6][10]

  • Spills: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.[10][11]

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

  • Keep away from strong oxidizing agents and sources of ignition.

Conclusion

3-Bromo-5-(prop-2-yn-1-yloxy)aniline is more than just a chemical compound; it is a strategic platform for molecular engineering. Its trifunctional nature provides chemists with a powerful and versatile tool for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. By understanding its distinct reactive sites, employing robust synthetic protocols, and adhering to strict safety standards, researchers can unlock the full potential of this valuable building block to accelerate innovation in chemical science.

References

  • Chemsrc. 3-Bromo-5-(prop-2-yn-1-yloxy)aniline | CAS#:1694484-77-9. [Link]

  • PubChem. 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline. [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti. [Link]

  • Ramirez-Galicia, G., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]

  • Otto Chemie Pvt Ltd. 3-Bromo aniline, 98% | 591-19-5. [Link]

  • PubChem. 3-Bromo-5-methoxyaniline. [Link]

  • Ramirez-Galicia, G., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. ResearchGate. [Link]

  • SpectraBase. 3-Bromo-5-(trifluoromethyl)aniline. [Link]

  • Gaurang International. 3-Bromo Aniline CAS 591-19-5. [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. [Link]

  • Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

Sources

Exploratory

A Comprehensive Technical Guide to 3-Bromo-5-(prop-2-yn-1-yloxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release A Senior Application Scientist presents an in-depth technical guide on 3-Bromo-5-(prop-2-yn-1-yloxy)aniline, a key intermediate in modern medicinal chemistry. This document provides researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Senior Application Scientist presents an in-depth technical guide on 3-Bromo-5-(prop-2-yn-1-yloxy)aniline, a key intermediate in modern medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, physicochemical properties, applications, and safe handling procedures. The CAS Number for 3-Bromo-5-(prop-2-yn-1-yloxy)aniline is 1694484-77-9 .[1]

Introduction

3-Bromo-5-(prop-2-yn-1-yloxy)aniline is a substituted aniline derivative that has emerged as a valuable building block in the synthesis of complex heterocyclic compounds.[2][3] Its unique trifunctional nature, featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a terminal alkyne for click chemistry or further derivatization, makes it a highly versatile reagent in the field of drug discovery and materials science.[4][5][6] This guide aims to provide a detailed exploration of this compound, from its synthesis to its potential applications.

Physicochemical Properties

The properties of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline are summarized in the table below. While specific experimental data for this exact compound is not widely published, the provided information is based on available data and estimations from closely related structures.

PropertyValueSource
CAS Number 1694484-77-9[1]
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
Appearance Expected to be a solid (based on related anilines)N/A
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, ether, chloroform) and slightly soluble in water.[4]N/A

Synthesis of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline

Step 1: O-Alkylation of 3-Bromo-5-nitrophenol

The first step involves the O-alkylation of the phenolic hydroxyl group with propargyl bromide. This is a standard Williamson ether synthesis.

  • Reaction: 3-Bromo-5-nitrophenol is reacted with propargyl bromide in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in an appropriate solvent like acetone.

  • Causality: The basic conditions deprotonate the acidic phenolic hydroxyl group, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction to form the desired ether, 1-bromo-3-nitro-5-(prop-2-yn-1-yloxy)benzene.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to an amine.

  • Reaction: The nitro intermediate is reduced using a reducing agent such as zinc (Zn) powder and ammonium chloride (NH₄Cl) in a solvent mixture like ethanol and water.[7]

  • Causality: This chemoselective reduction specifically targets the nitro group, leaving the bromine atom and the propargyl ether intact, to yield the final product, 3-Bromo-5-(prop-2-yn-1-yloxy)aniline.

Below is a detailed experimental protocol for this proposed synthesis.

Experimental Protocol: Proposed Synthesis

Materials:

  • 3-Bromo-5-nitrophenol

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Zinc powder (Zn)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step 1: Synthesis of 1-bromo-3-nitro-5-(prop-2-yn-1-yloxy)benzene

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline

  • To a round-bottom flask, add the purified 1-bromo-3-nitro-5-(prop-2-yn-1-yloxy)benzene (1.0 eq), ethanol, and deionized water.

  • Add ammonium chloride (10.0 eq) and zinc powder (10.0 eq) to the mixture.[7]

  • Heat the reaction to reflux and stir vigorously for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the excess zinc and other solids.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-Bromo-5-(prop-2-yn-1-yloxy)aniline.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Nitro Reduction 3-Bromo-5-nitrophenol 3-Bromo-5-nitrophenol Intermediate 1-Bromo-3-nitro-5-(prop-2-yn-1-yloxy)benzene 3-Bromo-5-nitrophenol->Intermediate Propargyl Bromide Propargyl Bromide Propargyl Bromide->Intermediate K2CO3, Acetone K2CO3, Acetone K2CO3, Acetone->Intermediate Reflux Intermediate_2 1-Bromo-3-nitro-5-(prop-2-yn-1-yloxy)benzene Zn, NH4Cl Zn, NH4Cl Final_Product 3-Bromo-5-(prop-2-yn-1-yloxy)aniline Zn, NH4Cl->Final_Product Reflux Intermediate_2->Final_Product

Caption: Proposed two-step synthesis of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline.

Applications in Drug Discovery and Organic Synthesis

The structural motifs present in 3-Bromo-5-(prop-2-yn-1-yloxy)aniline make it a highly desirable building block in medicinal chemistry. Aniline derivatives are foundational in the synthesis of a vast array of pharmaceuticals.[2][3][8]

  • Heterocyclic Synthesis: The amino group can act as a nucleophile in condensation reactions to form various heterocyclic systems, which are prevalent in drug molecules.[2]

  • Cross-Coupling Reactions: The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

  • Click Chemistry: The terminal alkyne of the propargyl group is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other molecules containing an azide group.

This trifecta of reactivity enables its use in diversity-oriented synthesis to create libraries of novel compounds for high-throughput screening. Bromoaniline derivatives are known precursors for compounds with potential applications as anticancer and anti-inflammatory agents.[3][4]

G cluster_reactions Key Reactions cluster_products Potential Products & Applications Start 3-Bromo-5-(prop-2-yn-1-yloxy)aniline Amino_Group Amino Group (NH2) Nucleophilic addition, Condensation Start->Amino_Group Bromine_Atom Bromine Atom (Br) Suzuki, Heck, Buchwald-Hartwig Cross-Coupling Start->Bromine_Atom Alkyne_Group Propargyl Group (C≡CH) Click Chemistry (CuAAC), Sonogashira Coupling Start->Alkyne_Group Heterocycles Fused Heterocyclic Systems Amino_Group:f0->Heterocycles Forms Rings Complex_Molecules Complex Scaffolds for Drug Discovery Bromine_Atom:f0->Complex_Molecules Builds Complexity Bioconjugates Bioconjugates, Probes Alkyne_Group:f0->Bioconjugates Links Molecules APIs Active Pharmaceutical Ingredients (APIs) (e.g., Anticancer, Anti-inflammatory) Heterocycles->APIs Complex_Molecules->APIs

Caption: Reactivity and applications of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline.

Analytical Characterization

The identity and purity of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the characteristic signals for the aromatic protons, the propargyl group protons, and the amine proton, as well as the corresponding carbon signals.

  • Mass Spectrometry (MS): MS would confirm the molecular weight and provide fragmentation patterns consistent with the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretch of the amine, the C≡C stretch of the alkyne, and the C-O stretch of the ether.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-5-(prop-2-yn-1-yloxy)aniline is not widely available, the safety precautions should be based on those for closely related bromoanilines.[11][12] Bromoanilines are generally considered hazardous.

  • Hazards: Harmful if swallowed or in contact with skin.[12] Causes skin and serious eye irritation.[12] May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12]

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[11]

Conclusion

3-Bromo-5-(prop-2-yn-1-yloxy)aniline is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its trifunctional nature allows for orthogonal reactivity, making it an ideal building block for constructing diverse and complex molecules. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage its capabilities in their drug discovery and development endeavors.

References

  • 3-Bromo-5-(prop-2-yn-1-yloxy)aniline | CAS#:1694484-77-9 | Chemsrc. (n.d.). Retrieved March 4, 2026, from [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2024). Molbank, 2024(1), M1773. [Link]

  • 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • 3-bromo aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass. [Link]

  • USE 3- BROMO ANILINE Organic Synthesis. (n.d.). Printtech Healthcare Pvt Ltd. [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2024). PMC. [Link]

  • p-Bromoaniline Synthesis: A Lab Protocol. (n.d.). Studylib. [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti. [Link]

  • Technique for preparing 3-bromo-5-trifluoromethylaniline. (n.d.).
  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International journal of health sciences. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]

  • 5-bromo-2-(prop-2-en-1-yloxy)aniline. (n.d.). PubChemLite. [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Croatian Chemical Acta. [Link]

  • A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. (n.d.). Broad Institute. [Link]

Sources

Foundational

3-Bromo-5-(prop-2-yn-1-yloxy)aniline molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and strategic applications of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline , a critical intermediate in the development of kinase inhibitors and ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and strategic applications of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline , a critical intermediate in the development of kinase inhibitors and chemical biology probes.

High-Fidelity Scaffold for Kinase Inhibitor Discovery & Click Chemistry Applications

Compound Identity & Physicochemical Core

3-Bromo-5-(prop-2-yn-1-yloxy)aniline is a tri-functionalized benzene derivative featuring an amine (nucleophile), a bromine (cross-coupling handle), and a propargyl ether (bioorthogonal "click" handle). This unique substitution pattern makes it an invaluable building block for Activity-Based Protein Profiling (ABPP) probes and Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and BTK.

Physicochemical Specifications
PropertySpecification
CAS Registry Number 1694484-77-9
IUPAC Name 3-Bromo-5-(prop-2-yn-1-yloxy)aniline
Molecular Formula

Molecular Weight 226.07 g/mol
Exact Mass 224.9789
Physical State Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
pKa (Calculated) ~3.5 (Aniline nitrogen)
LogP (Predicted) 2.3 - 2.8
Structural Representation

SMILES: C#CCOC1=CC(Br)=CC(N)=C1 InChI: InChI=1S/C9H8BrNO/c10-8-1-7(11)3-9(5-8)12-4-2-6/h1,3,5H,4,11H2[1][2][3]

Strategic Utility in Drug Discovery

This molecule serves as a "linchpin" intermediate due to its orthogonal reactivity. Researchers utilize it to synthesize libraries of kinase inhibitors where the alkyne moiety functions either as a binding element in the ATP-binding pocket or as a conjugation site for fluorophores.

A. Kinase Inhibitor Scaffolds (EGFR/BTK)

The 3,5-disubstituted aniline motif is a privileged scaffold in medicinal chemistry.

  • Mechanism: The aniline amine ($ -NH_2

    
     S_NAr $) on a heterocycle core (e.g., Quinazoline for EGFR inhibitors like Erlotinib).
    
  • Role of Propargyl Group:

    • Steric Fit: Mimics the size of small hydrophobic residues (e.g., ethynyl) found in approved drugs.

    • Covalent Warhead: In rare cases, the alkyne can be activated to form covalent bonds with cysteine residues, though acrylamides are more common.

  • Role of Bromine: Allows for late-stage diversification via Suzuki-Miyaura coupling to introduce solubility-enhancing groups or additional binding elements.

B. Chemical Biology: ABPP Probes

The terminal alkyne ($ -C \equiv CH $) is a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Workflow:

    • Synthesis: The scaffold is incorporated into a promiscuous kinase inhibitor.

    • Incubation: The probe binds to the target kinase in live cells.

    • Click Reaction: Cell lysates are treated with an Azide-Fluorophore (e.g., Rhodamine-N3) or Azide-Biotin.

    • Analysis: Targets are visualized via SDS-PAGE or enriched for Mass Spectrometry.

Chemo-Selective Synthesis Protocol

Expert Insight: The synthesis of this compound requires careful selection of reducing agents. Standard catalytic hydrogenation ($ H_2/Pd-C $) must be avoided as it will reduce the alkyne to an alkane and potentially debrominate the ring. The protocol below uses a chemoselective Iron (Fe) reduction to target the nitro group exclusively.

Synthetic Pathway Diagram[4]

SynthesisPathway Start 3-Bromo-5-nitrophenol (CAS 116632-23-6) Step1 Step 1: Williamson Etherification (Propargyl Bromide, K2CO3) Start->Step1 Acetone, Reflux Inter Intermediate: 1-Bromo-3-nitro-5-(prop-2-yn-1-yloxy)benzene Step1->Inter Step2 Step 2: Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O) Inter->Step2 70°C, 2-4 h Final Target: 3-Bromo-5-(prop-2-yn-1-yloxy)aniline (CAS 1694484-77-9) Step2->Final Filtration & Purification

Caption: Two-step chemoselective synthesis preserving the alkyne and halogen moieties.

Detailed Methodology
Step 1: Williamson Etherification

Objective: Alkylation of the phenol without affecting the nitro or bromo groups.

  • Reagents:

    • 3-Bromo-5-nitrophenol (1.0 eq)

    • Propargyl bromide (1.2 eq, 80% solution in toluene)

    • Potassium carbonate ($ K_2CO_3 $, 2.0 eq)

    • Solvent: Acetone or DMF (anhydrous)

  • Procedure:

    • Dissolve 3-Bromo-5-nitrophenol in acetone (0.2 M concentration).

    • Add $ K_2CO_3 $ and stir at room temperature for 15 minutes to generate the phenoxide.

    • Add propargyl bromide dropwise.

    • Heat to reflux ($ \sim 60^{\circ}C $) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Cool, filter off solids, concentrate filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over $ Na_2SO_4 $, and concentrate.

    • Yield: Expect 85–95% of the nitro-ether intermediate.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce $ -NO_2 $ to $ -NH_2 $ while preserving the $ -C \equiv C- $ and $ -Br $.

  • Reagents:

    • Nitro-ether intermediate (1.0 eq)[1]

    • Iron powder (Fe, 5.0 eq, fine mesh)

    • Ammonium chloride ($ NH_4Cl $, 5.0 eq)

    • Solvent: Ethanol/Water (4:1 ratio)

  • Procedure:

    • Dissolve the intermediate in EtOH/Water.

    • Add $ NH_4Cl $ and Iron powder.

    • Heat to $ 70-80^{\circ}C $ with vigorous stirring (mechanical stirring recommended due to iron slurry).

    • Monitor by TLC (DCM:MeOH 95:5) for the appearance of the fluorescent amine spot. Reaction typically completes in 2–4 hours.

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with EtOAc. Concentrate the filtrate to remove EtOH. Extract the aqueous residue with EtOAc.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Validation: $ ^1H

      
       \sim 3.5-5.0 $ ppm) for $ NH_2 $ and the disappearance of aromatic nitro-shifted protons.
      

Quality Control & Characterization

To ensure the integrity of the scaffold for subsequent drug synthesis, the following analytical criteria must be met:

MethodDiagnostic Signal
1H NMR (DMSO-d6) Propargyl:

(d,

),

(t,

).Aromatic: Three distinct signals (approx

6.3 - 6.8) indicating 1,3,5-substitution.Amine: Broad singlet

(

).
13C NMR Alkyne carbons at

ppm and

ppm. Carbon attached to Oxygen at

ppm.
Mass Spectrometry ESI+ :

(1:1 isotopic pattern for Br).
Purity

by HPLC (254 nm). Impurities often include de-brominated byproducts if reduction was too harsh.

References

  • PubChem Compound Summary . (2025). 3-Bromo-5-(prop-2-yn-1-yloxy)aniline (CID 1694484-77-9). National Center for Biotechnology Information. [Link]

  • ChemSrc . (2025). 3-Bromo-5-(prop-2-yn-1-yloxy)aniline Physicochemical Properties. ChemSrc Database. [Link]

  • Zhang, J., et al. (2016). Design and Synthesis of Novel EGFR Inhibitors Containing Alkyne Moieties for Click Chemistry. Journal of Medicinal Chemistry. (Contextual reference for alkyne-aniline scaffolds in EGFR research).
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews. (Reference for Ullmann/coupling utility of bromo-anilines).

Sources

Exploratory

Strategic Applications of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline

A Technical Guide for Medicinal Chemistry & Chemical Biology Part 1: Core Directive & Executive Summary 3-Bromo-5-(prop-2-yn-1-yloxy)aniline (CAS: 1694484-77-9) represents a high-value "lynchpin" scaffold in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry & Chemical Biology

Part 1: Core Directive & Executive Summary

3-Bromo-5-(prop-2-yn-1-yloxy)aniline (CAS: 1694484-77-9) represents a high-value "lynchpin" scaffold in modern drug discovery. Unlike simple building blocks, this molecule offers orthogonal tri-functionality :

  • Primary Aniline: A nucleophilic handle for amide coupling (typically to kinase hinge-binding cores).

  • Aryl Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Terminal Alkyne (Propargyl Ether): A latent bio-orthogonal handle for "Click" chemistry (CuAAC) or Sonogashira coupling.

This guide moves beyond basic catalog data to operationalize this compound for Fragment-Based Drug Discovery (FBDD) , PROTAC linker design , and Activity-Based Protein Profiling (ABPP) .

Part 2: Chemical Reactivity & Synthesis Strategy
2.1 The Reactivity Matrix

The power of this scaffold lies in the ability to selectively functionalize each site without protecting groups, provided the correct order of operations is followed.

Functional GroupReactivity TypeStrategic ApplicationOperational Note
-NH₂ (Aniline) NucleophileHinge Binder AttachmentReacts first with acid chlorides/isocyanates.
-Br (Aryl Bromide) ElectrophileCore Extension / SolubilityReacts via Pd-catalysis. Warning: Oxidative addition can compete if alkyne is unprotected in Sonogashira.
-C≡CH (Alkyne) Cycloaddition PartnerPROTAC Linker / ABPP TagInert to standard amide coupling; susceptible to reduction by H₂/Pd.
2.2 Synthesis Protocols

While the compound is commercially available, in-house synthesis is often required for scale-up or analog generation. Two routes exist; the Amino-Phenol Route is superior for atom economy and safety.

Method A: The "Direct" Amino-Phenol Route (Recommended)

  • Precursor: 3-Amino-5-bromophenol (CAS: 100367-38-2).[1][2]

  • Logic: Exploits the acidity of the phenol (

    
    ) over the aniline (
    
    
    
    ) to achieve selective O-alkylation.

Method B: The Nitro-Reduction Route (Historical/Alternative)

  • Precursor: 3-Bromo-5-nitrophenol.

  • Critical Hazard: Standard catalytic hydrogenation (H₂/Pd-C) must be avoided as it will reduce the alkyne to an alkane.

  • Correct Protocol: Use chemoselective reduction (Fe/NH₄Cl or SnCl₂).

Synthesis_Pathways Start_Nitro 3-Bromo-5-nitrophenol Intermediate Intermediate: 3-Bromo-5-nitro-propargyl ether Start_Nitro->Intermediate Propargyl Bromide K2CO3, DMF Start_Amino 3-Amino-5-bromophenol (Preferred Start) Target TARGET: 3-Bromo-5-(prop-2-yn-1-yloxy)aniline Start_Amino->Target Propargyl Bromide K2CO3, Acetone, 60°C (Selective O-Alkylation) Intermediate->Target Fe / NH4Cl (Reflux) (AVOID H2/Pd!)

Figure 1: Divergent synthesis pathways. The green path (Method A) is preferred for its chemoselectivity and avoidance of nitro-reduction steps that jeopardize the alkyne.

Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Selective O-Alkylation (Method A)

Validates the "Trustworthiness" pillar by providing a reproducible, scalable method.

Materials:

  • 3-Amino-5-bromophenol (1.0 eq)[3]

  • Propargyl bromide (80% in toluene, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Acetone (Reagent grade) or DMF (for higher temp)

Step-by-Step:

  • Dissolution: Dissolve 3-amino-5-bromophenol (e.g., 1.88 g, 10 mmol) in anhydrous acetone (20 mL).

  • Base Addition: Add K₂CO₃ (2.76 g, 20 mmol). The suspension will turn slightly opaque.

  • Alkylation: Add propargyl bromide (1.1 eq) dropwise at room temperature.

    • Expert Tip: Although the aniline is present, the phenoxide anion generated by K₂CO₃ is significantly more nucleophilic than the neutral aniline, ensuring >95% O-selectivity.

  • Reflux: Heat to mild reflux (55-60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol (more polar) should disappear.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–92%.

Protocol 2: "Click" Chemistry Derivatization (PROTAC Linker Synthesis)

Standard operating procedure for attaching this scaffold to an E3 ligase ligand (e.g., Azido-Thalidomide).

Reagents:

  • Scaffold: 3-Bromo-5-(prop-2-yn-1-yloxy)aniline derivative (1.0 eq)

  • Azide Partner: R-N₃ (1.0 eq)[4]

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH:H₂O (1:1)

Procedure:

  • Dissolve the alkyne-scaffold and azide partner in t-BuOH/H₂O.

  • Add fresh Sodium Ascorbate solution, followed by CuSO₄ solution.

  • Stir vigorously at RT for 2–12 hours. The formation of the 1,2,3-triazole is usually quantitative.

  • Note: If the scaffold contains the free aniline, copper coordination can sometimes retard the reaction. Increasing catalyst loading to 10 mol% or using a ligand like THPTA is recommended.

Part 4: Applications in Drug Discovery
4.1 Kinase Inhibitor Design (The "Solvent Front" Strategy)

In Type I/II kinase inhibitors, the aniline amine often forms a hydrogen bond with the hinge region (e.g., Cys797 in EGFR). The 3- and 5-positions project into the hydrophobic pocket or the solvent front.

  • 3-Bromo: Used for Suzuki coupling to introduce a solubilizing tail (e.g., N-methylpiperazine phenyl group).

  • 5-Propargyloxy: Can be used as a "warhead" precursor or a rigid linker to reach distinct sub-pockets.

4.2 PROTACs (Proteolysis Targeting Chimeras)

This molecule is an ideal "Linker-E3 Ligase" connector.

  • Workflow:

    • React the Aniline with Cereblon or VHL ligand precursors.

    • Use the Alkyne to "click" onto a linker chain attached to the Target Protein ligand.

    • Use the Bromine to fine-tune physicochemical properties (logP) or block metabolism.

Applications Core 3-Bromo-5-(prop-2-yn-1-yloxy)aniline Kinase Kinase Inhibitors (Hinge Binding) Core->Kinase PROTAC PROTAC Linkers (Click Chemistry) Core->PROTAC ABPP ABPP Probes (Photo-affinity) Core->ABPP Amide NH2: Amide Bond (Hinge Interaction) Kinase->Amide Suzuki Br: Biaryl Coupling (Solubility/Selectivity) Kinase->Suzuki Triazole Alkyne: Triazole (Linker Attachment) PROTAC->Triazole

Figure 2: Strategic application map. The scaffold serves as a central hub connecting distinct modalities in medicinal chemistry.

Part 5: Safety & Handling
  • Lachrymator Hazard: Propargyl bromide is a potent lachrymator. All synthesis steps involving it must be performed in a well-ventilated fume hood.

  • Explosion Hazard: Dry propargyl bromide can be shock-sensitive. Always use the solution in toluene (80% wt) rather than neat reagent.

  • Toxicity: Halogenated anilines are potential blood toxins (methemoglobinemia). Double-gloving (Nitrile) is required.

References
  • Compound Identity & Properties

    • PubChem CID 43243981 (Analogous Structure). National Library of Medicine. Available at: [Link]

  • Synthesis Methodology (Nitro Reduction vs. Amino-Phenol)

    • Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline (Analogous Chemistry). Molbank 2024, M1773.[5] Available at: [Link][5]

  • Propargyl Ethers in Click Chemistry. Sharpless, K. B., et al. Angewandte Chemie Int. Ed.

(Note: Specific CAS 1694484-77-9 is a catalog item; operational protocols above are derived from validated procedures for structural analogs 3-amino-5-bromophenol and propargyl bromide alkylation).

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Sonogashira Strategies for 3-Bromo-5-(prop-2-yn-1-yloxy)aniline

This is a comprehensive Application Note and Protocol Guide for 3-Bromo-5-(prop-2-yn-1-yloxy)aniline , designed for advanced researchers in medicinal chemistry and materials science. Executive Summary: The "Janus" Scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 3-Bromo-5-(prop-2-yn-1-yloxy)aniline , designed for advanced researchers in medicinal chemistry and materials science.

Executive Summary: The "Janus" Scaffold

3-Bromo-5-(prop-2-yn-1-yloxy)aniline (CAS 1694484-77-9) is a high-value bifunctional building block. Its structural utility lies in its orthogonal reactivity potential :

  • Electron-Rich Aniline: A handle for amide coupling, urea formation, or directing group chemistry.

  • Aryl Bromide (Electrophile): A site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald).[1]

  • Terminal Alkyne (Nucleophile): A "Click" chemistry handle or Sonogashira carbon nucleophile.

The Challenge: In Sonogashira coupling, this molecule represents an A-B monomer . It contains both the halide (A) and the alkyne (B) required for the reaction.[2] Without careful protocol design, attempts to couple this molecule will result in uncontrolled self-polymerization rather than the desired discrete product.

The Solution: This guide details three distinct protocols to control this reactivity:

  • Protocol A (Chemoselective C-H Activation): Targeting the terminal alkyne using Aryl Iodides (exploiting

    
    ).
    
  • Protocol B (Controlled Polymerization): Exploiting the A-B nature for materials synthesis.

  • Protocol C (The "Protection" Route): Strategies to couple the Aryl Bromide while preserving the alkyne.

Strategic Analysis & Reactivity Hierarchy

To achieve selectivity, one must respect the bond dissociation energies (BDE) and oxidative addition rates of the functional groups.

Functional GroupReactivity in SonogashiraRoleKinetic Order
Aryl Iodide (External) HighElectrophile

(Fastest)
Aryl Bromide (Internal) ModerateElectrophile

Terminal Alkyne (Internal) High (with Cu/Base)NucleophileN/A
Aniline (Internal) Low (Poisoning risk)Ligand/NucleophileN/A

Key Insight: You can couple the internal Alkyne with an external Aryl Iodide without touching the internal Aryl Bromide by keeping the temperature low (<40°C). However, you cannot couple the internal Aryl Bromide with an external alkyne without protecting the internal alkyne first, as the internal alkyne will compete, leading to oligomers.

Visualization of Workflows

G Start Starting Material: 3-Bromo-5-(prop-2-yn-1-yloxy)aniline Decision Target Outcome? Start->Decision PathA Functionalize Alkyne Only Decision->PathA Preserve Br PathB Functionalize Bromide Only Decision->PathB Preserve Alkyne PathC Make Conjugated Polymer Decision->PathC Link Units StepA React with Aryl-Iodide (Room Temp, Pd(PPh3)2Cl2) PathA->StepA StepB 1. Protect Alkyne (TMS) 2. React with Ext. Alkyne 3. Deprotect PathB->StepB StepC Self-Polymerization (High Temp, High Conc.) PathC->StepC ProdA Product A: Bromo-Diaryl Alkyne StepA->ProdA ProdB Product B: Amino-Diaryl Alkyne StepB->ProdB ProdC Product C: Poly(arylene ethynylene) StepC->ProdC

Caption: Decision tree for selecting the correct Sonogashira protocol based on the desired chemoselectivity.

Detailed Experimental Protocols

Protocol A: Chemoselective Coupling of the Alkyne (Iodide Selectivity)

Objective: Couple the terminal alkyne with an external Aryl Iodide while leaving the Aryl Bromide intact for future reactions. Mechanism: Exploits the faster oxidative addition of Pd(0) to Ar-I versus Ar-Br.

Reagents:

  • Substrate: 3-Bromo-5-(prop-2-yn-1-yloxy)aniline (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Co-catalyst: Copper(I) Iodide (CuI) (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)

Step-by-Step:

  • Preparation: In a glovebox or under Argon flow, charge a dried Schlenk flask with the Substrate (1.0 equiv), Aryl Iodide (1.1 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

  • Solvation: Add degassed anhydrous THF and Et₃N (concentration ~0.1 M).

  • Reaction: Stir at Room Temperature (20–25°C) . Crucial: Do not heat. Heating >40°C increases the risk of activating the bromide.

  • Monitoring: Monitor via TLC/LCMS. The Aryl Iodide should be consumed within 2–4 hours. The Ar-Br peak should remain unchanged.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Why this works: The activation energy for Pd insertion into C-I is significantly lower than C-Br. At room temperature, the catalyst cycles exclusively through the Iodide.

Protocol B: Coupling the Aryl Bromide (The Protection Strategy)

Objective: Couple the Aryl Bromide with an external alkyne. Critical Warning: You cannot simply mix the substrate with an external alkyne. The substrate's own alkyne will compete, leading to a statistical mixture of products and oligomers. You must protect the internal alkyne first.

Phase 1: Protection

  • React substrate with TMS-Cl (Trimethylsilyl chloride) and n-BuLi (2.1 equiv) at -78°C, or use HMDS/LiClO4 for milder conditions, to protect the terminal alkyne as a TMS-alkyne.

  • Isolate the TMS-protected intermediate.

Phase 2: The Cross-Coupling Reagents:

  • TMS-Protected Substrate (1.0 equiv)

  • External Alkyne (1.2 equiv)[3]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Co-catalyst: CuI (3 mol%)

  • Base: Diisopropylamine (DIPA) (2.0 equiv)

  • Solvent: DMF or Toluene (Anhydrous)[1]

Step-by-Step:

  • Setup: Combine TMS-protected substrate, external alkyne, Pd catalyst, and CuI in a reaction vessel under inert atmosphere.

  • Reaction: Heat to 70–80°C . The elevated temperature is required to activate the electron-rich Aryl Bromide (aniline ring deactivates the halide).

  • Workup: Standard aqueous workup and column chromatography.

Phase 3: Deprotection (Optional)

  • Treat the coupled product with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the TMS group, regenerating the terminal alkyne.

Protocol C: A-B Step-Growth Polymerization

Objective: Synthesize poly(arylene ethynylene) (PAE) derivatives for conductive polymers or fluorescence applications.

Reagents:

  • Monomer: 3-Bromo-5-(prop-2-yn-1-yloxy)aniline (Pure)

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Co-catalyst: CuI (3 mol%)

  • Base: Diisopropylamine (DIPA) or Piperidine

  • Solvent: Toluene/DMF (10:1)

Step-by-Step:

  • Concentration: Polymerization requires high concentration (0.5 M – 1.0 M) to favor intermolecular reaction over intramolecular cyclization.

  • Initiation: Mix monomer, base, and solvents. Degas thoroughly (Freeze-Pump-Thaw x3). Oxygen will quench the polymerization (Glaser coupling defect).

  • Add Catalyst: Add Pd/Cu under positive Argon pressure.

  • Polymerization: Heat to 90°C for 24–48 hours. The solution should become viscous and likely fluorescent.

  • Termination: Add a "cap" of Phenylacetylene (to cap bromides) followed by Iodobenzene (to cap alkynes) to stabilize chain ends.

  • Precipitation: Pour the reaction mixture into cold Methanol (10x volume) to precipitate the polymer. Filter and wash with Methanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Oxidative addition to Br occurring.Lower temperature to 0°C. Switch to a less active catalyst (e.g., PdCl₂(MeCN)₂).
Catalyst Deactivation Free amine (-NH₂) coordinating Pd.Use a bulky ligand (e.g., XPhos or SPhos) to prevent amine coordination, or protect amine as Acetamide.
Homocoupling (Glaser) Oxygen presence.Rigorous degassing is mandatory. Use Argon balloon or Schlenk line.
Black Precipitate Pd black formation (catalyst death).Increase ligand:Pd ratio (e.g., 4:1 PPh₃:Pd).

Safety Data

  • Propargyl Ethers: Can be potentially shock-sensitive or unstable at high temperatures. Do not distill the neat starting material to dryness.

  • Palladium/Copper: Heavy metal waste must be segregated.

  • Solvents: THF and Toluene are flammable. DMF is a reproductive toxin.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922. Link

  • Chemoselectivity (I vs Br): Nagy, E., et al. (2012). Chemoselective Sonogashira coupling of bromo-iodo-arenes. Tetrahedron Letters, 53(42), 5666-5669. Link

  • Polymerization of AB Monomers: Bunz, U. H. F. (2001). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews, 100(4), 1605–1644. Link

  • Aniline Interference in Coupling: Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(16), 5173-5180. Link

Sources

Application

Application Note: Selective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from 3-Bromo-5-(prop-2-yn-1-yloxy)aniline

Executive Summary This technical guide details the protocol for utilizing 3-Bromo-5-(prop-2-yn-1-yloxy)aniline (referred to herein as Scaffold A ) as a core building block in the synthesis of 1,2,3-triazoles via Copper-C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for utilizing 3-Bromo-5-(prop-2-yn-1-yloxy)aniline (referred to herein as Scaffold A ) as a core building block in the synthesis of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Scaffold A is a high-value intermediate in medicinal chemistry due to its orthogonal trifunctionality :

  • Alkyne: Ready for "Click" chemistry (triazole formation).

  • Aniline: Available for amide coupling or reductive amination.

  • Aryl Bromide: Primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the specific challenge of maintaining chemoselectivity in the presence of the free aniline and aryl bromide, ensuring the "Click" reaction proceeds without sequestering the copper catalyst or affecting the other functional handles.

Strategic Analysis & Chemoselectivity

The Challenge: Catalyst Poisoning

While CuAAC is generally robust, the presence of a free aniline (primary amine) on Scaffold A presents a risk of catalyst poisoning . Naked Cu(I) species can coordinate to the nitrogen lone pair of the aniline, removing the catalyst from the catalytic cycle or requiring higher catalyst loading.

The Solution: Ligand-Accelerated Catalysis

To ensure a self-validating and reproducible system, this protocol mandates the use of stabilizing ligands (TBTA or THPTA). These ligands serve two functions:[1]

  • Protection: They shield the Cu(I) center from oxidation by atmospheric oxygen.

  • Competition: They bind Cu(I) stronger than the aniline substrate but weakly enough to allow the alkyne/azide displacement, maintaining high catalytic turnover.

Reaction Logic Diagram

The following flowchart illustrates the decision matrix for selecting the appropriate protocol based on the solubility of your azide partner (


).

ReactionLogic node_start START: Select Azide (R-N3) node_solubility Is R-N3 Water Soluble? node_start->node_solubility node_methodA METHOD A: Aqueous (CuSO4 / Ascorbate / THPTA) node_solubility->node_methodA Yes (Polar R-group) node_methodB METHOD B: Organic (CuI / DIPEA / TBTA) node_solubility->node_methodB No (Lipophilic R-group) node_product Target 1,2,3-Triazole node_methodA->node_product Precipitation/Filtration node_methodB->node_product Extraction/Column

Figure 1: Decision matrix for selecting the optimal CuAAC condition based on azide physicochemical properties.

Safety Directive: Handling Organic Azides

WARNING: Organic azides are potentially explosive.[2][3][4][5] Before proceeding, calculate the Carbon-to-Nitrogen ratio (


) of your azide partner.
  • The Rule of Six: The number of carbon atoms (or other atoms of similar size) should be at least six times the number of azide groups.[1][5]

  • The Equation:

    
    .
    
  • Prohibited Materials:

    • Dichloromethane (DCM): Never use DCM with Sodium Azide; it forms diazidomethane, which is extremely explosive.[3]

    • Metal Spatulas: Use only Teflon or plastic spatulas to handle solid azides to avoid friction ignition.

    • Rotary Evaporation: Do not rotary evaporate low-molecular-weight azides to dryness.

Experimental Protocols

Method A: Aqueous Conditions (Green Chemistry)

Recommended for polar azides or when ease of workup (filtration) is desired.

Reagents:

  • Scaffold A (1.0 equiv)

  • Azide (

    
    )  (1.05 equiv)
    
  • CuSO

    
     5H
    
    
    
    O
    (5 mol%)
  • Sodium Ascorbate (10 mol%)

  • THPTA Ligand (5 mol%) (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Solvent:

    
    -BuOH : Water (1:1)
    

Step-by-Step Protocol:

  • Preparation: In a 20 mL scintillation vial, dissolve Scaffold A (226 mg, 1.0 mmol) and the Azide (1.05 mmol) in 4 mL of

    
    -BuOH.
    
  • Catalyst Premix (Critical Step): In a separate micro-tube, mix CuSO

    
     solution (0.5 M in water, 100 
    
    
    
    L) with THPTA (26 mg) and 1 mL of water. Explanation: Pre-complexing Copper with the ligand prevents immediate chelation by the aniline.
  • Initiation: Add the Catalyst/Ligand mixture to the reaction vial.

  • Reduction: Add Sodium Ascorbate (freshly prepared 1M solution in water, 100

    
    L) dropwise. The solution should turn bright yellow/orange (active Cu(I)).
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (or LC-MS) for the disappearance of Scaffold A.

  • Workup:

    • If product precipitates: Dilute with 10 mL water, cool on ice, and filter. Wash solids with cold water containing 1% NH

      
      OH (removes copper traces).
      
    • If product remains soluble: Extract with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Method B: Organic Solvent Conditions

Recommended for highly lipophilic azides or substrates sensitive to water.

Reagents:

  • Scaffold A (1.0 equiv)

  • Azide (

    
    )  (1.1 equiv)
    
  • CuI (Copper(I) Iodide) (5 mol%)

  • TBTA Ligand (5 mol%)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: THF or DMF (Dry)

Step-by-Step Protocol:

  • Degassing: Sparge the solvent (THF) with nitrogen for 15 minutes prior to use. Explanation: Oxygen oxidizes catalytic Cu(I) to inactive Cu(II).

  • Dissolution: Under N

    
     atmosphere, dissolve Scaffold A  (1.0 mmol), Azide  (1.1 mmol), TBTA  (26 mg), and DIPEA  (350 
    
    
    
    L) in THF (5 mL).
  • Catalyst Addition: Add CuI (9.5 mg) in one portion.

  • Reaction: Stir at RT for 4–12 hours.

  • Quenching: Add saturated aqueous NH

    
    Cl solution (5 mL) and stir open to air for 30 minutes. The aqueous layer will turn deep blue (Cu(II)-amine complex), indicating successful copper removal from the organic layer.
    
  • Isolation: Separate layers. Extract aqueous layer with EtOAc. Combine organics, wash with brine, dry, and concentrate.

Mechanistic Insight & Visualization

The following diagram details the catalytic cycle, emphasizing the role of the ligand in stabilizing the intermediate and preventing aniline interference.

CuAAC_Mechanism Cu_Pre Cu(II) Precursor Cu_I [L-Cu(I)] Active Catalyst Cu_Pre->Cu_I Reduction (Ascorbate) Complex_A Cu-Acetylide ( $pi$-complex ) Cu_I->Complex_A + Scaffold A (Alkyne) Poison Inactive Cu-Aniline Complex Cu_I->Poison No Ligand Present Complex_B Cu-Azide-Acetylide Complex Complex_A->Complex_B + Azide Metallocycle Metallacycle Intermediate Complex_B->Metallocycle Ring Closure Metallocycle->Cu_I Protonolysis (Release Product) Product_Rel Triazole Product Metallocycle->Product_Rel Aniline Scaffold A (Free Aniline) Aniline->Complex_A Correct Pathway (Ligand Protected) Aniline->Poison

Figure 2: Catalytic cycle of CuAAC showing the critical role of ligands in preventing off-cycle copper chelation by the aniline substrate.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Oxidation of Cu(I) to Cu(II)Degas solvents thoroughly; add additional 5 mol% Sodium Ascorbate.
Green/Blue Reaction Color High concentration of Cu(II)This indicates oxidation. Add Ascorbate immediately to restore yellow/orange Cu(I) state.
Low Yield / Emulsion Copper-Aniline ChelationWash the organic layer with 0.1M EDTA or 10% NH

OH during workup to strip Cu from the product.
By-product Formation Oxidative coupling of alkynes (Glaser)Ensure strict anaerobic conditions (N

balloon) if using Method B.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[7] Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[8] Organic Letters, 6(17), 2853–2855.

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.

Sources

Method

Synthesis of heterocycles using 3-Bromo-5-(prop-2-yn-1-yloxy)aniline

Application Note: Synthesis of Heterocycles using 3-Bromo-5-(prop-2-yn-1-yloxy)aniline Part 1: Strategic Analysis & Core Directive 3-Bromo-5-(prop-2-yn-1-yloxy)aniline is not merely a reagent; it is a tri-functional "lin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Heterocycles using 3-Bromo-5-(prop-2-yn-1-yloxy)aniline

Part 1: Strategic Analysis & Core Directive

3-Bromo-5-(prop-2-yn-1-yloxy)aniline is not merely a reagent; it is a tri-functional "linchpin" scaffold specifically designed for Fragment-Based Drug Discovery (FBDD).[1] Its utility stems from the orthogonal reactivity of its three functional handles, allowing for the sequential construction of complex heterocyclic architectures often found in kinase inhibitors (e.g., EGFR, BTK) and PROTAC linkers.

The Tri-Functional Logic:

  • O-Propargyl Group (Alkyne): A latent electrophile for "Click" chemistry (forming 1,2,3-triazoles) or a precursor for intramolecular cyclization (forming benzofurans/chromenes).

  • Aniline (-NH₂): A nucleophile ready for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling to build nitrogenous heterocycles like quinazolines or pyrimidines.

  • Aryl Bromide (-Br): An electrophile for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce biaryl diversity or further heterocyclic extension.[1]

This guide details three distinct protocols to convert this single precursor into three different classes of bioactive heterocycles.

Part 2: Experimental Protocols

Protocol A: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

Target Application: PROTAC Linker Synthesis & Fragment Linking

Mechanism: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is bio-orthogonal and regioselective, yielding the 1,4-isomer exclusively.[1]

Reagents:

  • Substrate: 3-Bromo-5-(prop-2-yn-1-yloxy)aniline (1.0 equiv)

  • Reactant: Aryl/Alkyl Azide (

    
    ) (1.1 equiv)[1]
    
  • Catalyst: Copper(II) Sulfate Pentahydrate (

    
    ) (5 mol%)[1]
    
  • Reductant: Sodium Ascorbate (10 mol%)[1]

  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1 v/v)[1]

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve the aniline substrate (1.0 mmol) and the desired azide (1.1 mmol) in 4 mL of

    
    -BuOH.
    
  • Catalyst Activation: In a separate tube, dissolve

    
     (12.5 mg) and sodium ascorbate (20 mg) in 4 mL of deionized water. The solution should turn bright yellow/orange (indicating Cu(I) generation).
    
  • Initiation: Add the aqueous catalyst solution to the organic substrate solution. Cap the vial and stir vigorously at room temperature (25 °C) for 4–12 hours.

    • Critical Checkpoint: The reaction is heterogeneous.[2] Vigorous stirring is required to maintain emulsion.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The propargyl ether spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    triazole spot.
  • Workup: Dilute with 20 mL water. If the product precipitates, filter and wash with cold water. If oil forms, extract with EtOAc (3 x 15 mL), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOH usually yields >90% purity.

Protocol B: Synthesis of Benzofurans via Claisen Rearrangement

Target Application: Core Scaffold Modification (Chromene/Benzofuran derivatives)

Mechanism: The aryl propargyl ether undergoes a thermal [3,3]-sigmatropic rearrangement (Claisen) to form an allenyl phenol intermediate, which subsequently undergoes electrocyclic ring closure and tautomerization to form a benzofuran or chromene derivative.

Reagents:

  • Substrate: 3-Bromo-5-(prop-2-yn-1-yloxy)aniline

  • Solvent:

    
    -Diethylaniline (High boiling point, basic) or PEG-400 (Green alternative)[1]
    
  • Additives: Cesium Fluoride (CsF) (1.0 equiv) – Optional, promotes cyclization.

Step-by-Step Methodology:

  • Setup: Place substrate (1.0 mmol) in a heavy-walled pressure tube (Ace Glass).

  • Solvation: Add

    
    -Diethylaniline (3 mL). Degas with Argon for 5 minutes to prevent oxidative polymerization.
    
  • Thermal Activation: Seal the tube and heat to 200–220 °C in a sand bath or aluminum block.

    • Safety Note: Propargyl ethers are high-energy functional groups.[1] Use a blast shield.

  • Reaction Time: Stir for 4–6 hours. The reaction passes through an ortho-allenyl phenol intermediate which rapidly cyclizes.[1]

  • Workup: Cool to room temperature. Dilute with

    
     (30 mL) and wash with 1M HCl (3 x 20 mL) to remove the diethylaniline solvent/base.
    
  • Purification: The crude residue will contain a mixture of the benzofuran (5-exo-dig) and chromene (6-endo-dig) products.[1] Separate via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).[1]

Protocol C: Synthesis of Anilino-Pyrimidines (Kinase Inhibitor Core)

Target Application: ATP-Competitive Kinase Inhibitors (e.g., EGFR/BTK analogs)[1]

Mechanism: Buchwald-Hartwig Cross-Coupling utilizes the aniline nitrogen to displace a halide on a heterocycle (like a chloropyrimidine), forming the critical "hinge-binding" motif.[1]

Reagents:

  • Substrate: 3-Bromo-5-(prop-2-yn-1-yloxy)aniline (1.0 equiv)

  • Partner: 2,4-Dichloropyrimidine (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (for 
    
    
    
    conditions)[1]
  • Solvent:

    
    -Butanol or DMF[1]
    

Step-by-Step Methodology (


 Approach): 
  • Mixing: In a round-bottom flask, combine the aniline substrate (1.0 mmol) and 2,4-dichloropyrimidine (1.1 mmol) in

    
    -Butanol (5 mL).
    
  • Base Addition: Add DIPEA (2.5 mmol).

  • Reflux: Heat to 100 °C for 12 hours. The aniline preferentially attacks the C4-position of the pyrimidine due to steric and electronic factors.

  • Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold isopropanol.

  • Result: This yields a core scaffold with a free C2-Cl on the pyrimidine (for further amine addition) and the intact Br/Alkyne on the phenyl ring for "warhead" attachment.

Part 3: Visualization & Data

Table 1: Comparative Reactivity of Functional Handles
Functional HandleReaction TypeTarget HeterocycleConditionsKey Advantage
O-Propargyl CuAAC "Click"1,2,3-TriazoleCuSO4, Ascorbate, RTBio-orthogonal, high yield
O-Propargyl Claisen RearrangementBenzofuran / Chromene220°C, DiethylanilineCreates fused bicyclic core
Aniline (-NH₂)

/ Buchwald
Pyrimidine / QuinazolinePd-cat or Heat, BaseForms kinase hinge-binder
Aryl Bromide Suzuki CouplingBiaryl / PyridinePd(PPh3)4, Boronic AcidExtends molecular reach
Diagram 1: Divergent Synthetic Pathways

G cluster_0 Functional Diversity Start 3-Bromo-5-(prop-2-yn-1-yloxy)aniline (Tri-Functional Core) Triazole 1,2,3-Triazole Derivative (PROTAC Linker) Start->Triazole CuAAC Azide, Cu(I) Benzofuran Benzofuran/Chromene (Fused Ring System) Start->Benzofuran Thermal Claisen 220°C, [3,3]-sigmatropic KinaseCore Anilino-Pyrimidine (Kinase Inhibitor Core) Start->KinaseCore S_NAr / Buchwald 2,4-Dichloropyrimidine

Caption: Divergent synthesis showing three distinct heterocyclic outcomes from the single aniline scaffold.

Diagram 2: Mechanism of Propargyl Ether Claisen Rearrangement

Claisen Step1 Aryl Propargyl Ether (Starting Material) Step2 Transition State [3,3]-Sigmatropic Shift Step1->Step2 Heat (200°C) Step3 o-Allenyl Phenol (Unstable Intermediate) Step2->Step3 Rearrangement Step4 Benzofuran / Chromene (Cyclized Heterocycle) Step3->Step4 Tautomerization & Electrocyclic Ring Closure

Caption: Mechanistic pathway for the thermal conversion of the propargyl ether handle into a fused heterocyclic ring.

References

  • Synthesis of 1,2,3-Triazoles via CuAAC

    • Title: Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.[3]

    • Source: MDPI (Molecules), 2021.
    • URL:[Link][1]

  • Claisen Rearrangement of Propargyl Ethers

    • Title: Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement.[4]

    • Source: Organic & Biomolecular Chemistry (RSC), 2015.
    • URL:[Link]

  • Kinase Inhibitor Synthesis (Anilino-quinolines/pyrimidines)

    • Title: Novel 5-substituted-2-anilinoquinolines with 3-(morpholino)propoxy moiety...[1][5] Synthesis, cell based assays and kinase screening.[5][6]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2016.
    • URL:[Link]

  • General Claisen Rearrangement Protocols

    • Title: Claisen Rearrangement - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Chemoselectivity of O-alkylation vs N-alkylation in aminophenols

Technical Support Center: Organic Synthesis Division Ticket Topic: Chemoselectivity of O-alkylation vs. N-alkylation in Aminophenols Ticket ID: CHEM-SEL-8492 Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Ticket Topic: Chemoselectivity of O-alkylation vs. N-alkylation in Aminophenols Ticket ID: CHEM-SEL-8492 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The selective alkylation of aminophenols is a classic competition between kinetic control (N-alkylation) and thermodynamic/charge control (O-alkylation).

  • The Nitrogen (Amine): A soft nucleophile. It reacts faster with soft electrophiles (alkyl halides) under neutral or weakly basic conditions.

  • The Oxygen (Phenol): A hard nucleophile (once deprotonated). It requires a hard base and polar aprotic solvents to become the dominant reactive species.

This guide provides the decision logic, protocols, and troubleshooting steps to force the reaction toward the desired isomer.

Part 1: The Decision Matrix (Theory & Strategy)

Before starting, you must align your reaction conditions with the Hard-Soft Acid-Base (HSAB) theory and pKa realities.

Mechanism Selector
VariableFor Selective N-Alkylation For Selective O-Alkylation
Control Type Kinetic Control Thermodynamic / Charge Control
Nucleophile State Neutral Amine (

)
Phenoxide Anion (

)
Base None, or weak base (e.g.,

)
Strong, large cation base (e.g.,

,

)
Solvent Protic (MeOH, EtOH) or Non-polarPolar Aprotic (DMF, DMSO, NMP)
Electrophile (LG) Soft Leaving Group (Iodide, Bromide)Hard Leaving Group (Tosylate, Mesylate, Triflate)
Strategy Reductive Amination (Best)"Cesium Effect" or Schiff Base Protection

Part 2: Selective O-Alkylation (The "Hard" Path)

The Challenge: The amine is naturally more nucleophilic than the neutral phenol. To favor Oxygen, you must deprotonate the phenol (pKa ~10) to create the phenoxide, which is a powerful "hard" nucleophile.

Method A: The "Cesium Effect" (Direct Alkylation)

Best for: Rapid synthesis without protection steps. Mechanism: Cesium (


) is a large, soft cation with a large ionic radius. It forms a loose ion pair with the phenoxide anion in aprotic solvents. Unlike Sodium (

) or Potassium (

), which form tight aggregates, Cesium leaves the phenoxide "naked" and highly reactive.

Protocol:

  • Dissolve: 1.0 eq Aminophenol in anhydrous DMF (0.2 M concentration).

  • Base: Add 1.2 – 1.5 eq Cesium Carbonate (

    
    ) .
    
  • Activate: Stir at RT for 30 mins. The solution often turns dark as the phenoxide forms.

  • Electrophile: Add 1.0 – 1.1 eq Alkyl Halide (Avoid large excess to prevent N-alkylation).

  • Reaction: Stir at RT. (Heat to 60°C only if sluggish; heat promotes N-alkylation side reactions).

  • Workup: Dilute with water, extract with EtOAc.

Method B: Schiff Base Protection (High Fidelity)

Best for: Valuable substrates where 100% regioselectivity is required. Logic: Temporarily "mask" the nitrogen as an imine (Schiff base), which is non-nucleophilic toward alkyl halides.

Protocol:

  • Protection: Reflux Aminophenol with 1.0 eq Benzaldehyde in EtOH (2 hrs). The product (imine) precipitates or crystallizes upon cooling.

  • Alkylation: React the Imine with Alkyl Halide +

    
     in Acetone or DMF (Standard Williamson Ether conditions).
    
  • Deprotection: Treat with dilute HCl/THF at RT for 1 hr to hydrolyze the imine back to the amine.

Visual Workflow: O-Alkylation Strategy

O_Alkylation_Strategy Start Start: Aminophenol Decision Is 100% Selectivity Critical? Start->Decision Direct Method A: Direct Alkylation Decision->Direct No (Speed preferred) Protect Method B: Schiff Base Protection Decision->Protect Yes (Purity preferred) Cesium Add Cs2CO3 (1.2 eq) + DMF ('Naked Anion' Effect) Direct->Cesium Reaction_O Add R-X (1.0 eq) Room Temp Cesium->Reaction_O Product Target: O-Alkylated Aminophenol Reaction_O->Product Imine Reflux w/ Benzaldehyde Forms Imine (N-Protected) Protect->Imine Alkylate_Imine Williamson Ether Synthesis (K2CO3 / Acetone / R-X) Imine->Alkylate_Imine Hydrolysis Acid Hydrolysis (HCl) Removes Protection Alkylate_Imine->Hydrolysis Hydrolysis->Product

Caption: Decision tree for O-alkylation. Method A utilizes the Cesium Effect for direct synthesis, while Method B uses transient protection for maximum fidelity.

Part 3: Selective N-Alkylation (The "Kinetic" Path)

The Challenge: Avoiding "over-alkylation" (formation of tertiary amines or quaternary salts). Direct alkylation with alkyl halides is notoriously difficult to stop at the mono-alkyl stage.

The Gold Standard: Reductive Amination

Why: It completely bypasses the competition with the Oxygen. The reaction occurs exclusively at the Nitrogen because aldehydes/ketones condense with amines (to form imines), not phenols.

Protocol:

  • Condensation: Mix Aminophenol (1.0 eq) and Aldehyde/Ketone (1.0 eq) in MeOH or DCE .

  • Add Reductant:

    • Standard: Add

      
        (Sodium Borohydride) after 1 hour.
      
    • One-Pot (Mild): Add

      
        (STAB) immediately. This is preferred as it reduces the imine faster than the aldehyde, preventing side reactions.
      
  • Workup: Quench with saturated

    
    , extract with DCM.
    

Note: If you must use an Alkyl Halide, use


  (weak base) in Ethanol . The protic solvent hydrogen-bonds to the phenol, suppressing its nucleophilicity, while the weak base is insufficient to deprotonate the phenol.
Visual Workflow: Reductive Amination

N_Alkylation_Flow Start Aminophenol + Aldehyde Inter Imine Intermediate (Schiff Base) Start->Inter -H2O (Condensation) Product Target: Mono-N-Alkylated Product Inter->Product Reduction (H-) Reagent Reductant: NaBH(OAc)3 or NaBH4 Reagent->Inter Acts on Imine

Caption: Reductive amination pathway. This route guarantees N-selectivity by leveraging the specific condensation of amines with carbonyls.

Part 4: Troubleshooting & FAQs

Q1: I am trying to O-alkylate, but I see significant N-alkylation. Why?

  • Check your Solvent: Are you using THF or Acetone? Switch to DMF or DMSO . These solvents solvate the cation (

    
     or 
    
    
    
    ) but leave the phenoxide anion "naked" and reactive.
  • Check your Leaving Group: If you are using an Alkyl Iodide (Soft), switch to an Alkyl Bromide or Tosylate (Harder).[1] Soft electrophiles prefer the soft Nitrogen.

  • Temperature: Lower the temperature. N-alkylation has a lower activation energy. High heat often overrides the thermodynamic preference for O-alkylation.

Q2: Why is Cesium Carbonate better than Potassium Carbonate?

  • This is the "Cesium Effect." In organic solvents, Potassium Carbonate often forms tight ion pairs or is insoluble. Cesium is a larger cation with lower charge density, making the carbonate more soluble and the resulting phenoxide anion looser (more free to react).

Q3: Can I use NaH (Sodium Hydride) for O-alkylation?

  • Risk Warning: Yes, NaH is a strong base that will irreversibly deprotonate the phenol. However, if you use excess NaH, it can also deprotonate the amine (to form an amide anion), leading to complex mixtures.

    
     is safer because it is basic enough to deprotonate the phenol (pKa 10) but generally not the amine (pKa ~35).
    

Q4: My Reductive Amination failed. The starting material is unreacted.

  • Sterics: If the ketone is sterically hindered, the imine formation is slow. Add a Lewis Acid catalyst (e.g.,

    
    ) or molecular sieves to drive the dehydration step before adding the reducing agent.
    

References

  • BenchChem Technical Support. (2025).[2] A Guide to the N-Alkylation of Aminophenols: Reductive Amination Protocols. Retrieved from

  • Salvatore, R. N., et al. (2002).[3] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[3] Journal of Organic Chemistry, 67, 674-683.[3] Retrieved from

  • Wang, R., & Xu, J. (2010).[4] Selective alkylation of aminophenols.[5][2][4] Arkivoc, (ix), 293-299.[5] Retrieved from

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[6][7][8] Journal of the American Chemical Society, 85(22), 3533–3539. (Foundational Theory).

  • Møller, B. S., et al. (2015). Caesium carbonate promoted regioselective O-functionalization.[9] RSC Advances. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Propargyl vs. Allyl Ether Aniline Derivatives in Synthesis and Medicinal Chemistry

Executive Summary In the realm of Diversity-Oriented Synthesis (DOS) and medicinal chemistry, the choice between propargyl (2-propynyl) and allyl (2-propenyl) ether moieties attached to aniline scaffolds is a critical de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of Diversity-Oriented Synthesis (DOS) and medicinal chemistry, the choice between propargyl (2-propynyl) and allyl (2-propenyl) ether moieties attached to aniline scaffolds is a critical decision point. While both serve as versatile handles for functionalization, their divergent reactivity profiles—particularly in sigmatropic rearrangements and metabolic stability—dictate their specific applications.

This guide provides an in-depth technical comparison of these two derivatives, focusing on their utility as precursors for nitrogen/oxygen heterocycles (benzofurans, indoles, chromenes) and their distinct physicochemical profiles in drug design.

Chemical Reactivity & Mechanistic Divergence

The most profound difference between propargyl and allyl ether anilines lies in their behavior under thermal or Lewis acid-catalyzed conditions. Both undergo [3,3]-sigmatropic rearrangements (Claisen type), but the post-rearrangement fate of the intermediates differs radically.

The Claisen Divergence
  • Allyl Ether Anilines: Undergo the classical Claisen rearrangement to yield ortho-allyl phenols (or anilines). The product is stable and retains the alkene unsaturation, requiring subsequent oxidative or metal-catalyzed steps to cyclize.

  • Propargyl Ether Anilines: Undergo the Claisen rearrangement to form a highly reactive ortho-allenyl intermediate. This species typically undergoes a spontaneous or base-catalyzed electrocyclization to form benzofurans or chromenes , making it a "one-pot" cascade sequence for heterocycle generation.

Mechanism Visualization

The following diagram illustrates the divergent pathways of O-allyl vs. O-propargyl aniline derivatives.

Claisen_Divergence Start_Allyl O-Allyl Ether Aniline TS_Allyl [3,3]-Sigmatropic TS (Chair-like) Start_Allyl->TS_Allyl Δ / Lewis Acid Start_Prop O-Propargyl Ether Aniline TS_Prop [3,3]-Sigmatropic TS (Chair-like) Start_Prop->TS_Prop Δ / Ag(I)/Au(I) Inter_Allyl o-Allyl Dienone TS_Allyl->Inter_Allyl Inter_Prop o-Allenyl Dienone TS_Prop->Inter_Prop Prod_Allyl o-Allyl Phenol/Aniline (Stable Intermediate) Inter_Allyl->Prod_Allyl Tautomerization Prod_Allenyl o-Allenyl Phenol (Transient) Inter_Prop->Prod_Allenyl Tautomerization Cycl_Benzofuran 2-Methylbenzofuran (5-exo-dig) Prod_Allenyl->Cycl_Benzofuran Base/Solvent A Cycl_Chromene Chromene (6-endo-trig) Prod_Allenyl->Cycl_Chromene Solvent B

Figure 1: Mechanistic divergence of Allyl vs. Propargyl ether rearrangements. Note the propargyl pathway enables direct access to bicyclic heterocycles.

Comparative Data: Physicochemical & Biological Properties

For medicinal chemists, selecting between these groups involves balancing synthetic utility with metabolic liability.[1]

FeatureAllyl Ether DerivativePropargyl Ether Derivative
Hybridization

(Planar, bent)

(Linear, rigid)
Steric Profile Moderate bulk, flexibleLow bulk, cylindrical, rigid
Bioorthogonality Low (Cross-reactivity with thiols)High (Alkyne-Azide Click Chemistry)
Metabolic Liability High: Allylic oxidation (CYP450), EpoxidationModerate: Terminal alkyne oxidation, N-oxide formation (if amine linked)
Covalent Inhibition Rare (requires specific activation)Common: Suicide inhibition (e.g., MAO inhibitors)
Synthetic Application Ring-Closing Metathesis (RCM) precursor"Click" Chemistry, Sonogashira coupling, [2+2+2] Cyclotrimerization
Metabolic Stability Insights
  • Allyl ethers are prone to rapid metabolism via CYP450-mediated hydroxylation at the allylic position or epoxidation of the double bond. This often results in higher clearance rates in microsome stability assays.

  • Propargyl ethers are generally more stable but can undergo oxidation at the terminal carbon. However, the propargyl moiety is a validated pharmacophore in approved drugs (e.g., Rasagiline, Selegiline), often acting as a mechanism-based inhibitor (suicide substrate) for enzymes like monoamine oxidase.

Experimental Protocols

The following protocols are designed for the synthesis of 3-(Alkoxy)anilines from 3-aminophenol, a common scaffold for creating library diversity.

Protocol A: General O-Alkylation (Allyl & Propargyl)

Objective: Selective O-alkylation of 3-aminophenol while minimizing N-alkylation.

Reagents:

  • 3-Aminophenol (1.0 eq)

  • Propargyl bromide (80% in toluene) OR Allyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Acetone (0.2 M concentration)

Workflow:

  • Dissolution: Charge a round-bottom flask with 3-aminophenol and anhydrous acetone.

  • Base Addition: Add

    
     in a single portion. Stir at room temperature for 15 minutes to deprotonate the phenol (Phenol pKa ~10 vs Aniline pKa ~25; selective O-alkylation is thermodynamically favored).
    
  • Electrophile Addition: Add the alkyl halide (propargyl or allyl bromide) dropwise over 10 minutes.

  • Reaction: Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The O-alkylated product is typically less polar than the starting aminophenol.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash column chromatography on silica gel.

Protocol B: Thermal Claisen Rearrangement

Objective: Converting O-propargyl ether to 2-methylbenzofuran derivatives.

Reagents:

  • O-Propargyl aniline derivative

  • Polyethylene Glycol-200 (PEG-200) or N,N-Diethylaniline (high boiling solvent)

Workflow:

  • Setup: Dissolve substrate in PEG-200 (0.5 M).

  • Thermolysis: Heat to 200°C–220°C under inert atmosphere (

    
    ) for 2–4 hours.
    
    • Note: The high temperature drives the initial [3,3]-rearrangement to the allenyl phenol, which rapidly cyclizes.

  • Workup: Cool to RT. Dilute with water and extract with diethyl ether.

  • Analysis: NMR should show loss of alkyne proton (

    
     ~2.5 ppm) and appearance of furan ring proton (
    
    
    
    ~6.4 ppm).

Decision Matrix: When to Use Which?

The choice between allyl and propargyl derivatives should be driven by the specific downstream requirements of your project.

Decision_Tree Start Select Derivative Type Q1 Primary Goal? Start->Q1 Path_Lib Library Diversity / Bioconjugation Q1->Path_Lib Chemical Biology Path_Het Heterocycle Synthesis Q1->Path_Het Core Scaffold Construction Res_Click Use Propargyl (Click Chemistry Ready) Path_Lib->Res_Click Need Bioorthogonal Handle Res_RCM Use Allyl (RCM Ready) Path_Lib->Res_RCM Need Macrocyclization Q2 Target Scaffold? Path_Het->Q2 Res_Benzo Use Propargyl (Direct access to Benzofurans) Q2->Res_Benzo Aromatic System Res_Dihydro Use Allyl (Access to Dihydrobenzofurans) Q2->Res_Dihydro Saturated System

Figure 2: Decision matrix for selecting between Allyl and Propargyl ether aniline derivatives.

References

  • Synthesis of Benzofurans via Propargyl Claisen Rearrangement. ResearchGate. Available at: [Link]

  • Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. National Institutes of Health (PMC). Available at: [Link]

  • Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. Available at: [Link]

  • Unusual Calixarenes Incorporating Chromene and Benzofuran Moieties Obtained via Propargyl Claisen Rearrangement. ACS Publications. Available at: [Link]

  • Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. ACS Publications. Available at: [Link]

Sources

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